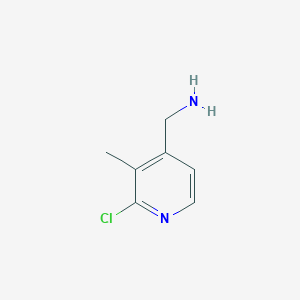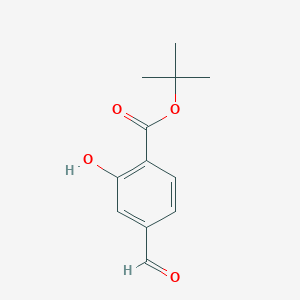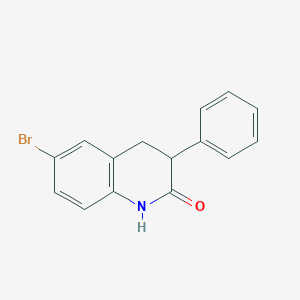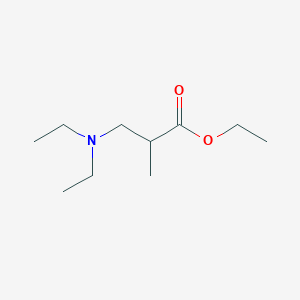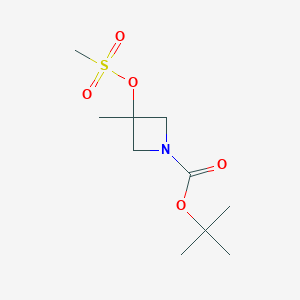![molecular formula C22H17ClN4O3 B13001204 2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine is a heterocyclic compound that belongs to the class of 1,2,4-triazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and nitrophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
The synthesis of 2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of intermediate compounds through reactions such as nucleophilic substitution or condensation, followed by cyclization to form the triazepine ring . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine involves its interaction with molecular targets in biological systems. It may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine include other 1,2,4-triazepines and related heterocycles such as:
1,2,4-Triazoles: Known for their antifungal and antimicrobial activities.
Benzodiazepines: Widely used as anxiolytics and sedatives.
Thiazoles: Exhibiting diverse biological activities including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H17ClN4O3 |
|---|---|
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-1,3,4-benzotriazepine |
InChI |
InChI=1S/C22H17ClN4O3/c1-2-30-18-11-12-20-19(13-18)21(14-5-9-17(10-6-14)27(28)29)25-26-22(24-20)15-3-7-16(23)8-4-15/h3-13H,2H2,1H3,(H,24,26) |
Clave InChI |
PJPHUXPFLNDCGQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(NN=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




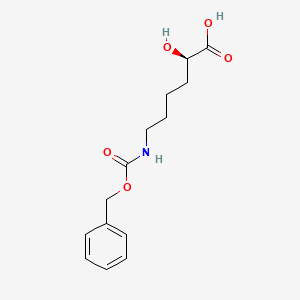
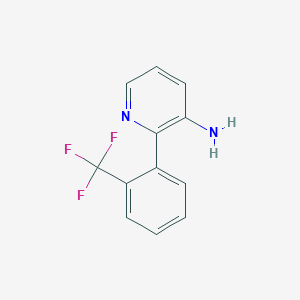
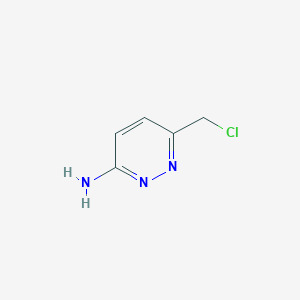

![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
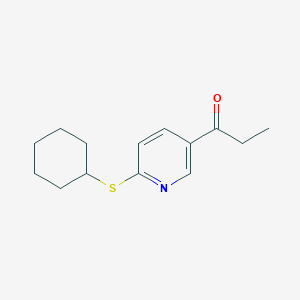
![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)
